

Check Availability & Pricing

# Overcoming limitations of the AHFIRM Phase 2b trial design

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Larsucosterol |           |
| Cat. No.:            | B1249866      | Get Quote |

# Technical Support Center: AHFIRM Phase 2b Trial Design

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with experimental designs similar to the AHFIRM Phase 2b trial for alcohol-associated hepatitis (AH).

## Frequently Asked Questions (FAQs)

Q1: The primary endpoint of mortality or liver transplant at 90 days was not met in the AHFIRM trial. What were the potential contributing factors to this outcome?

A1: The AHFIRM trial, a Phase 2b study of **larsucosterol** in severe alcohol-associated hepatitis (AH), did not achieve its primary endpoint of a statistically significant reduction in 90-day mortality or liver transplantation.[1][2] Several factors in the trial design and patient population may have contributed to this result:

Regional Differences in Patient Population and Care: The trial was an international, multi-center study.[1][3] Subgroup analysis revealed significant regional differences in patient populations and standard of care, which may have influenced the overall results.[4] Notably, a more pronounced reduction in mortality was observed in patients enrolled in the United States, who made up 76% of the trial participants.[5]

#### Troubleshooting & Optimization





- Heterogeneity of Standard of Care (SOC): The placebo group received SOC, which could
  include the use of corticosteroids at the investigator's discretion.[5] This variability in the
  control arm could have masked the true effect of larsucosterol.
- Timing of Treatment Initiation: The time from hospital admission to the first dose of the investigational drug can be a critical factor in acutely ill patients like those with severe AH. Variations in this timing across trial sites might have impacted outcomes.[6]

Q2: A statistically significant reduction in the key secondary endpoint of 90-day mortality was observed in the U.S. patient subgroup. How should this finding be interpreted?

A2: While the overall trial did not meet its primary endpoint, the statistically significant reduction in 90-day mortality in the larger U.S. subgroup for both the 30 mg (57% reduction, p=0.014) and 90 mg (58% reduction, p=0.008) doses of **larsucosterol** compared to standard of care is a compelling finding.[5] This suggests a potential treatment effect in this specific population. However, it is important to interpret subgroup analyses with caution as they can be prone to statistical fragility. These findings are considered hypothesis-generating and provided a strong rationale for the design of the subsequent Phase 3 trial, which will focus on 90-day mortality as the primary endpoint in a U.S.-based population.[4][5]

Q3: What is the mechanism of action of **larsucosterol** and how was this expected to impact alcohol-associated hepatitis?

A3: **Larsucosterol** is an epigenetic modulator that acts as an inhibitor of DNA methyltransferases (DNMTs), specifically DNMT1, DNMT3a, and 3b.[1][4] In alcohol-associated hepatitis, there is evidence of DNA hypermethylation, which can lead to the silencing of beneficial genes.[1][4] By inhibiting DNMTs, **larsucosterol** is believed to modulate the expression of genes involved in critical cellular pathways, including:

- Stress Responses: Regulating genes that help cells cope with stress.
- Cell Death and Survival: Promoting cell survival and reducing apoptosis (programmed cell death).
- Lipid Biosynthesis: Decreasing lipotoxicity, which is the damage caused by the accumulation of fat in liver cells.[1][4]



The expected outcome of this mechanism was a reduction in liver inflammation, improved cell survival, and a decrease in the overall liver damage associated with severe AH.

## **Troubleshooting Guides**

Issue: High variability in patient outcomes across different clinical trial sites.

Potential Cause: Differences in standard of care, patient genetics, or other regional factors.

#### Recommended Actions:

- Standardize a Core Set of Supportive Care Measures: While allowing for some physician discretion, establish a more detailed and standardized protocol for supportive care across all trial sites.
- Prospective Stratification: Stratify patient randomization by geographic region to ensure a balanced distribution of patients from different locations across treatment arms.
- Collect Detailed Data on Concomitant Medications and Interventions: Thoroughly document all aspects of standard of care provided to each patient to allow for more robust post-hoc analysis.

Issue: Difficulty in demonstrating a statistically significant effect on a composite primary endpoint (e.g., mortality or liver transplant).

Potential Cause: The individual components of the composite endpoint may be influenced by different factors and may not be equally sensitive to the investigational treatment. For example, the decision for liver transplantation can be influenced by non-medical factors.

#### Recommended Actions:

- Select a Single, Clinically Meaningful Primary Endpoint: Based on the strongest signal from earlier phase trials, consider using a single, robust primary endpoint, such as 90-day mortality, for the pivotal trial.
- Define Secondary Endpoints to Capture Other Benefits: Utilize secondary endpoints to assess other important clinical outcomes, such as rates of liver transplantation, improvement in liver function biomarkers, and patient-reported outcomes.



 Hierarchical Testing of Endpoints: Employ a hierarchical testing strategy to control the overall Type I error rate when assessing multiple endpoints.

#### **Data Presentation**

Table 1: AHFIRM Phase 2b Trial - 90-Day Mortality or Liver Transplant (Primary Endpoint)

| Treatment Group     | N   | Events (Deaths or<br>Transplants) | Event Rate |
|---------------------|-----|-----------------------------------|------------|
| Placebo (SOC)       | 103 | 25                                | 24.3%      |
| Larsucosterol 30 mg | 102 | 13                                | 12.7%      |
| Larsucosterol 90 mg | 102 | 18                                | 17.6%      |

Data adapted from press releases and publications related to the AHFIRM trial.[1][2] The differences between the **larsucosterol** groups and the placebo group for the primary endpoint were not statistically significant.[1]

Table 2: AHFIRM Phase 2b Trial - 90-Day Mortality (Key Secondary Endpoint) - Overall Population

| Treatment<br>Group     | N   | Deaths | Mortality<br>Rate | Reduction vs. Placebo | p-value |
|------------------------|-----|--------|-------------------|-----------------------|---------|
| Placebo<br>(SOC)       | 103 | 21     | 20.4%             | -                     | -       |
| Larsucosterol<br>30 mg | 102 | 8      | 7.8%              | 61.8%                 | 0.070   |
| Larsucosterol<br>90 mg | 102 | 10     | 9.8%              | 52.0%                 | 0.126   |

Data adapted from press releases and publications related to the AHFIRM trial.[1][6] The mortality reductions showed a compelling and clinically meaningful trend but did not reach statistical significance in the overall population.[6]



Table 3: AHFIRM Phase 2b Trial - 90-Day Mortality (Key Secondary Endpoint) - U.S. Population

| Treatment<br>Group     | N   | Deaths | Mortality<br>Rate | Reduction<br>vs. Placebo | p-value |
|------------------------|-----|--------|-------------------|--------------------------|---------|
| Placebo<br>(SOC)       | ~78 | 21     | ~26.9%            | -                        | -       |
| Larsucosterol<br>30 mg | ~77 | 8      | ~10.4%            | 57%                      | 0.014   |
| Larsucosterol<br>90 mg | ~77 | 10     | ~13.0%            | 58%                      | 0.008   |

Data adapted from press releases and publications related to the AHFIRM trial.[5][6] The reductions in mortality in the U.S. patient population were statistically significant.[5][6]

## **Experimental Protocols**

Protocol: Assessment of 90-Day Mortality and Liver Transplantation

1. Objective: To determine the number of subjects who have died or undergone liver transplantation within 90 days of the first dose of the investigational product.

#### 2. Procedure:

- Day 0: The day of the first dose of the investigational product is considered Day 0.
- Follow-up Period: Each subject will be followed for a minimum of 90 days.
- Data Collection:
  - Mortality: The date of death will be recorded from official sources (e.g., death certificate, hospital records). The cause of death will also be documented.
  - Liver Transplantation: The date of liver transplantation will be recorded from official surgical and hospital records.



- Data Verification: All events (deaths and transplantations) will be adjudicated by an independent, blinded Clinical Endpoint Committee to ensure accuracy and consistency in reporting.
- Statistical Analysis: The primary analysis will compare the proportion of subjects in each treatment arm who experienced either death or liver transplantation within the 90-day followup period using a chi-square test or Fisher's exact test, as appropriate.

## **Mandatory Visualization**



Click to download full resolution via product page

Caption: Larsucosterol's mechanism of action in alcohol-associated hepatitis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]



- 2. durect.com [durect.com]
- 3. Alcohol-Associated Hepatitis: Translating Pathophysiology into Targeted Clinical Trials -PMC [pmc.ncbi.nlm.nih.gov]
- 4. DURECT Corporation Receives FDA Breakthrough Therapy Designation for Larsucosterol in Alcohol-Associated Hepatitis [prnewswire.com]
- 5. Current Clinical Trials for Alcohol-Associated Hepatitis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Larsucosterol: endogenous epigenetic regulator for treating chronic and acute liver diseases PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Overcoming limitations of the AHFIRM Phase 2b trial design]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249866#overcoming-limitations-of-the-ahfirm-phase-2b-trial-design]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com